2,5-Dimethyl-3,4-hexanedione

Description

Contextual Significance within Diketone Chemistry

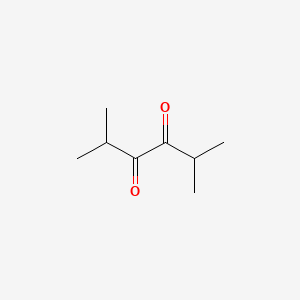

Diketones are organic compounds containing two carbonyl groups and are broadly classified based on the relative positions of these groups (α, β, γ, etc.). nih.govnih.gov This classification influences their chemical behavior and synthetic applications. nih.govnih.gov α-Diketones, such as 2,5-dimethyl-3,4-hexanedione, are characterized by adjacent carbonyl groups, which leads to distinct reactivity patterns compared to their β- and γ-isomers. researchgate.netacs.org

The proximity of the two carbonyl groups in α-diketones results in unique electronic properties and a propensity for specific types of reactions. researchgate.netacs.org These include reactions with phosphorus compounds and photochemical cycloadditions. researchgate.netacs.orgnih.gov The study of this compound provides valuable insights into the broader principles governing the chemistry of α-diketones, particularly those with steric hindrance around the dicarbonyl moiety. researchgate.netnih.gov

Overview of Research Trajectories for this compound

Research into this compound has explored various facets of its chemical nature, from its synthesis and spectroscopic characterization to its utility in more complex molecular constructions.

Synthesis: The preparation of α-diketones can be challenging, and several methods have been developed. researchgate.net One common route to a related compound, 2,5-hexanedione (B30556), involves the hydrolysis of 2,5-dimethylfuran (B142691). wikipedia.org For sterically hindered diketones like this compound, condensation reactions of acid chlorides with enolates have proven effective. nih.gov The Paal-Knorr synthesis is a widely used method for preparing pyrroles from 1,4-diketones, showcasing the synthetic utility of diketone frameworks. osti.gov

Spectroscopy: The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. nih.govresearchgate.net Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the molecule. researchgate.netnih.gov Mass spectrometry is employed to determine the molecular weight and fragmentation patterns. nih.govnih.gov

Table 2: Spectroscopic Data for Diketones

| Spectroscopic Technique | Key Observances for Diketones |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibrations. researchgate.net |

| ¹H NMR Spectroscopy | Signals corresponding to protons in different chemical environments. researchgate.net |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbons and other carbon atoms. nih.gov |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns. nih.govnih.gov |

Note: This table is interactive and allows for sorting.

Reactions: The reactivity of α-diketones is a central theme in their research. They undergo a variety of transformations, including:

Photochemical Reactions: Upon irradiation, α-diketones can participate in cycloaddition reactions, forming diverse cyclic structures. nih.govmdpi.com This reactivity is a powerful tool in synthetic organic chemistry. nih.govmdpi.com

Reactions with Phosphorus Reagents: α-Diketones react with various phosphorus compounds, leading to the formation of new carbon-phosphorus bonds and other synthetically useful transformations. researchgate.netacs.org

Oxidation: The Baeyer-Villiger oxidation of α-diketones can lead to the formation of anhydrides. stackexchange.com

Reductive Desymmetrization: This process can convert achiral diketones into chiral molecules, which is of significant interest in the synthesis of pharmaceuticals and other functional materials. researchgate.net

Current Challenges and Emerging Areas in this compound Research

Despite the progress made, the study of this compound and other sterically hindered diketones continues to present challenges and open up new avenues for investigation.

Challenges:

Synthesis of Sterically Hindered Diketones: The synthesis of bulky β-diketones has been historically limited by the constraints of the Claisen condensation. nih.gov Developing new, efficient methods for the synthesis of sterically demanding diketones remains an active area of research. nih.govorganic-chemistry.orgmdpi.com The direct introduction of two carbonyl groups onto an alkene backbone is also a significant challenge. researchgate.net

Selective Reactions: Achieving high selectivity in reactions involving the two carbonyl groups of a diketone can be difficult, especially when they are in close proximity as in α-diketones.

Emerging Areas:

Catalysis: The development of new catalytic systems, including those based on transition metals and photoredox catalysts, is enabling novel transformations of diketones. researchgate.net This includes the dicarbonylation of alkenes to produce 1,4-diketones. researchgate.netrsc.org

Biocatalysis: The use of enzymes to catalyze reactions of diketones is a growing field. nih.gov Enzymes can offer high selectivity and operate under mild conditions, providing a green alternative to traditional chemical methods. nih.gov

Materials Science: Diketones are valuable precursors for the synthesis of a wide range of carbocyclic and heterocyclic compounds, which can have applications in materials science. researchgate.netresearchgate.net For instance, β-enamino diketones have been investigated for their photochromic properties. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5(2)7(9)8(10)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANWXFSXYBCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195975 | |

| Record name | 3,4-Hexanedione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-87-8 | |

| Record name | 3,4-Hexanedione, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biisobutyryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Hexanedione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexane-3,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Biisobutyryl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4CUE5V8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dimethyl 3,4 Hexanedione

Established Synthetic Routes and Mechanistic Investigations

The formation of the vicinal diketone functionality in 2,5-dimethyl-3,4-hexanedione is the central challenge in its synthesis. Established methods approach this by oxidizing a precursor that already contains the required carbon skeleton.

Aldol (B89426) Condensation Approaches and Reaction Mechanisms

While direct aldol condensation is a common method for producing β-hydroxy carbonyl compounds and their subsequent dehydration products, its application to the synthesis of α-diketones like this compound is part of a multi-step process. ijpras.com A plausible pathway begins with the self-condensation of isobutyraldehyde (B47883).

The mechanism initiates with the formation of an enolate from isobutyraldehyde under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second isobutyraldehyde molecule. This key carbon-carbon bond-forming step results in the formation of a β-hydroxy aldehyde. A subsequent intramolecular Cannizzaro-type reaction or a related rearrangement, followed by oxidation, would be required to yield the α-diketone. A more direct precursor, the α-hydroxy ketone (acyloin), can be formed via a specific type of condensation. The acyloin condensation of an ester of isobutyric acid, or a related cyanide-catalyzed benzoin-type condensation of isobutyraldehyde, yields 2,5-dimethyl-4-hydroxy-3-hexanone, commonly known as isobutyroin. rsc.org This intermediate is then readily oxidized to the target α-diketone.

Oxidation-Based Synthetic Strategies

Oxidation represents the most direct and frequently employed strategy for synthesizing α-diketones from their corresponding precursors, namely α-hydroxy ketones (acyloins) and alkynes.

Oxidation of Isobutyroin: The most straightforward synthesis involves the oxidation of isobutyroin (2,5-dimethyl-4-hydroxy-3-hexanone). rsc.orggoogle.com Various oxidizing agents can accomplish this transformation. A study on the kinetics of acyloin oxidation by hexacyanoferrate(III) in an alkaline medium demonstrated that the reaction is first-order with respect to the acyloin, the oxidizing agent, and the hydroxide (B78521) ion concentration. kfnl.gov.sa The product, a 1,2-diketone, is formed in high yield. kfnl.gov.sa Other oxidizing agents reported for the conversion of acyloins to α-diketones include cupric salts in alkaline media, mercuric chloride in pyridine, and bismuth oxide. kfnl.gov.sa

Oxidation of 2,5-Dimethyl-3-hexyne: Another viable precursor is 2,5-dimethyl-3-hexyne. The carbon-carbon triple bond can be oxidized to afford the vicinal diketone functionality. Hydroboration-oxidation of 2,5-dimethyl-3-hexyne is a known reaction that can lead to the formation of the corresponding ketone. chegg.com More direct oxidation methods, for instance using potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a reductive workup, are standard procedures for converting alkynes to α-diketones. The mechanism involves the formation of a cyclic intermediate (such as a cyclic manganate (B1198562) ester for permanganate oxidation) which, upon hydrolysis, yields the diketone.

Alternative Synthetic Pathways for this compound

Beyond the classical oxidation of acyloins and alkynes, several other methods have been developed for the synthesis of α-diketones.

A patented process describes the preparation of α-diketones by reacting an acylmethyl ester of a carboxylic acid with an aldehyde in the presence of an acid catalyst and water. google.com For the synthesis of this compound, this would involve reacting an ester like isobutyroylmethyl isobutyrate with an appropriate aldehyde.

A modern, one-pot cascade synthesis has been reported, which produces α-diketones from aldehydes and ketones using a bifunctional iron nanocomposite catalyst with hydrogen peroxide as a green oxidant in water. rsc.org This method offers a sustainable route with high catalytic stability. rsc.org Another approach involves the palladium-catalyzed carbonylative coupling of aryl halides and organoaluminum compounds using tert-butyl isocyanide as a carbon monoxide source, although this is more suited for aryl-substituted diketones. organic-chemistry.org

Optimization of Synthetic Processes for this compound

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity while minimizing side reactions and environmental impact.

Reagent Stoichiometry and Reaction Condition Tuning

In the oxidation of isobutyroin, the stoichiometry of the oxidizing agent is crucial. An excess may lead to oxidative cleavage of the carbon-carbon bond between the carbonyl groups, forming carboxylic acids such as isobutyric acid. Kinetic studies, such as those performed with hexacyanoferrate(III), provide valuable data for optimizing reagent concentrations and temperature to control the reaction rate. kfnl.gov.sa The study of various acyloins showed that the rate of oxidation is influenced by the structure of the alkyl groups. kfnl.gov.sa

Below is a table summarizing the kinetic data for the oxidation of various acyloins, which provides insight into how reaction conditions can be tuned.

| Acyloin | Relative Rate Constant | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Acetoin | 1.00 | 59.4 | -88 |

| Propionoin | 0.85 | 61.9 | -84 |

| Butyroin | 0.71 | 62.3 | -84 |

| Isobutyroin | 0.33 | 63.2 | -88 |

| Valeroin | 0.65 | 62.3 | -84 |

| Data adapted from a kinetic study of acyloin oxidation by hexacyanoferrate(III). kfnl.gov.sa |

The data indicates that the steric bulk in isobutyroin slows the reaction rate compared to less hindered acyloins, suggesting that higher temperatures or longer reaction times may be necessary to achieve complete conversion.

Yield Enhancement and Side Product Minimization

For oxidation reactions, careful control of temperature and pH is essential to prevent side reactions. In the oxidation of isobutyroin, excessively harsh conditions can lead to the formation of isobutyric acid. doubtnut.com The use of selective, mild oxidizing agents is therefore preferred.

In alkyne oxidation, over-oxidation is a primary concern. The choice of the oxidizing system and careful monitoring of the reaction progress are key to isolating the α-diketone in high yield without cleaving the molecule.

Modern catalytic methods, such as the iron-nanocomposite-catalyzed cascade reaction, are designed for high selectivity and yield, minimizing waste by using a recyclable catalyst and a green oxidant in an aqueous medium. rsc.org The efficiency of such systems often relies on the precise engineering of the catalyst's active sites to favor the desired reaction pathway over potential side reactions. rsc.org

Industrial-Scale Production and Green Chemistry Principles in this compound Synthesis

The industrial-scale synthesis of this compound has increasingly moved towards adopting principles of green chemistry to enhance safety, reduce environmental impact, and improve economic efficiency. Traditional batch processing methods are often associated with challenges in heat and mass transfer, scalability, and waste generation. unimi.it Consequently, modern industrial protocols are being optimized through the integration of continuous manufacturing technologies and sustainable materials. These advancements focus on maximizing yield and purity while minimizing energy consumption and the use of hazardous substances. The application of continuous flow reactors, coupled with the use of recoverable and reusable catalysts and solvents, represents a significant step forward in the sustainable production of this diketone.

Continuous flow reactors, including micro- and meso-reactors, are a cornerstone of process intensification in the chemical industry. unimi.it For the synthesis of this compound, particularly through aldol condensation, continuous flow systems offer substantial advantages over conventional batch reactors. This technology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. The high surface-area-to-volume ratio in these reactors facilitates rapid heat exchange, which is crucial for managing highly exothermic reactions and preventing the formation of by-products. acs.org

Research into flow chemistry has demonstrated that reaction times can be drastically reduced from hours in batch processes to mere minutes in continuous flow systems. rsc.org For instance, the use of Advanced-Flow Reactors (AFRs) can provide specific interfacial areas and mass transfer coefficients that are orders of magnitude larger than those in conventional stirred tank reactors, enhancing reaction efficiency. acs.org While specific studies on this compound are proprietary, analogous processes show that continuous flow production can achieve high yields and purity with significantly reduced time, energy, and waste. unimi.it Industrial protocols for the synthesis of this compound in flow reactors can achieve purity levels of 95% through methods like short-path distillation under reduced pressure.

Table 1: Comparison of Batch Processing vs. Continuous Flow Reactor Parameters for Diketone Synthesis

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Reference |

|---|---|---|---|

| Process Mode | Discontinuous | Continuous | unimi.it |

| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions | Highly efficient, superior process control | unimi.itacs.org |

| Reaction Time | Several hours | Minutes | rsc.org |

| Scalability | Poses significant challenges | Adaptable and scalable by numbering-up | |

| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small reaction volumes | unimi.it |

A key aspect of greening the industrial synthesis of this compound involves replacing traditional homogeneous catalysts and volatile organic solvents with more sustainable alternatives.

Heterogeneous Catalysts: Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This simplifies the post-reaction separation process, as the catalyst can be easily removed by filtration. This not only streamlines purification but also allows for the catalyst to be regenerated and recycled, reducing waste and operational costs. For the large-scale synthesis of this compound, solid bases such as magnesium oxide (MgO) immobilized on a silica (B1680970) support have been successfully employed. Other research into related ketone syntheses highlights the potential of various recyclable catalysts, including magnetic core-shell catalysts and graphene oxide, which demonstrate high efficiency and stability over multiple reaction cycles. researchgate.nettechscience.com

Recyclable Solvents: The choice of solvent is critical to the environmental footprint of a chemical process. Industrial protocols for this compound production are increasingly exploring the use of recyclable and environmentally benign solvents. Supercritical carbon dioxide (scCO₂) is a notable example, acting as a recyclable solvent that reduces the environmental impact associated with traditional organic solvents. Another green chemistry strategy involves using biphasic solvent systems, where the reaction takes place at the interface of two immiscible liquids, such as water and an organic solvent like methyl isobutyl ketone (MIBK). researchgate.net In such systems, the product is continuously extracted into the organic phase, which prevents degradation from prolonged contact with the catalyst and simplifies purification, leading to higher yields. researchgate.net

Table 2: Examples of Green Chemistry Approaches in Ketone Synthesis

| Technology | Example | Application/Advantage | Reference |

|---|---|---|---|

| Heterogeneous Catalysts | Immobilized MgO on silica | Used as a solid base for aldol condensation in this compound synthesis; simplifies catalyst separation. | |

| Graphene oxide | Efficient and recyclable catalyst for Paal-Knorr condensation of 2,5-hexanedione (B30556). | researchgate.net | |

| Recyclable Solvents | Supercritical CO₂ | Reduces environmental impact in large-scale synthesis of this compound. | |

| Water-MIBK biphasic system | Used for hydrolysis of 2,5-dimethylfuran (B142691) to 2,5-hexanedione; continuously extracts product to prevent side reactions and improve yield. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethyl 3,4 Hexanedione

Intrinsic Reactivity Profiles of the Diketone Functionality

The reactivity of 2,5-dimethyl-3,4-hexanedione is largely dictated by the presence of two adjacent carbonyl groups. This diketone functionality provides multiple sites for chemical reactions.

Oxidation Reactions and Derivative Formation

The oxidation of ketones, such as this compound, can proceed via carbon-carbon bond cleavage. vedantu.com This process can lead to the formation of various carboxylic acids. For instance, the oxidation of 2,5-dimethylhexan-3-one, a related ketone, results in a mixture of carboxylic acids including 2-methylpropanoic acid, 3-methylbutanoic acid, ethanoic acid, and formic acid. vedantu.comdoubtnut.com The specific products formed depend on the position of the bond cleavage relative to the carbonyl group.

In the case of 3,4-dimethylhexane-2,5-dione (B1207610), oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic conditions can cleave the diketone, yielding carboxylic acids. smolecule.com

Furthermore, the diketone can serve as a precursor for the synthesis of other derivatives. For example, 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione (B2735852) can be synthesized through the oxidation of 3,4-dimethylhexane-2,5-dione using suitable oxidizing agents.

Condensation Reactions, including Aldol (B89426) Type

Due to its diketone structure, this compound can participate in condensation reactions, such as the aldol condensation. smolecule.com These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds and constructing larger molecular frameworks. smolecule.comresearchgate.net The presence of enolizable protons alpha to the carbonyl groups allows for the formation of enolates, which can then act as nucleophiles in subsequent reactions. For example, 2,5-hexanedione (B30556) undergoes intramolecular aldol condensation to form 3-methyl-2-cyclopentenone, a reaction that can be catalyzed by acids or bases. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions (applicable to its dihydroxy derivatives)

The dihydroxy derivative, 2,5-dimethylhexane-3,4-diol, can undergo nucleophilic substitution reactions.

Esterification and Etherification Studies

The hydroxyl groups of 2,5-dimethylhexane-3,4-diol and its isomers like 2,5-dimethyl-2,5-hexanediol (B89615) can undergo esterification. For instance, 2,5-dimethyl-2,5-hexanediol can be esterified with methacrylic acid to form 2,5-dimethyl-2,5-hexanediol dimethacrylate (DHDMA), a cross-linking agent in polymer synthesis. evitachem.com This reaction highlights the ability of the diol to form esters at its hydroxyl positions.

Regarding etherification, 2,5-dimethyl-2,5-hexanediol can undergo dehydration catalyzed by heteropoly acids to form cyclic ethers through a stereospecific intramolecular SN2 mechanism. evitachem.com

Regioselectivity and Steric Influence in Substitutions

In nucleophilic substitution reactions of dihydroxy derivatives, regioselectivity and steric hindrance play crucial roles. For instance, in the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid, a unimolecular nucleophilic substitution (SN1) reaction occurs to form 2,5-dichloro-2,5-dimethylhexane. evitachem.comnotability.com The reaction proceeds through the formation of a stable tertiary carbocation after protonation of the hydroxyl group. evitachem.comnotability.com The high concentration of the chloride anion, a good nucleophile, favors its attack on the carbocation. notability.com

Steric hindrance from the methyl groups can influence the accessibility of the hydroxyl groups to reagents. In some cases, this steric bulk can direct reactions to occur regioselectively.

Interactive Data Tables

Table 1: Oxidation Products of a Related Ketone

| Starting Material | Product |

|---|---|

| 2,5-dimethylhexan-3-one | 2-Methylpropanoic acid |

| 2,5-dimethylhexan-3-one | 3-Methylbutanoic acid |

| 2,5-dimethylhexan-3-one | Ethanoic acid |

| 2,5-dimethylhexan-3-one | Formic acid |

Data derived from Vedantu and Doubtnut articles on the oxidation of ketones. vedantu.comdoubtnut.com

Table 2: Derivatives of this compound and its Diol

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 3,4-Dimethylhexane-2,5-dione | Oxidizing agent | 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione | Oxidation |

| 2,5-Dimethyl-2,5-hexanediol | Methacrylic acid | 2,5-Dimethyl-2,5-hexanediol dimethacrylate | Esterification |

| 2,5-Dimethyl-2,5-hexanediol | Concentrated HCl | 2,5-Dichloro-2,5-dimethylhexane | Nucleophilic Substitution (SN1) |

Data compiled from various chemical synthesis and reaction resources. evitachem.comnotability.com

Photosensitized Decomposition and Photochemical Reactivity (applicable to its dihydroxy derivatives)

The photochemical behavior of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione, a dihydroxy derivative of the target compound, has been investigated, particularly its decomposition when subjected to photosensitization.

Under ultraviolet (UV) irradiation in the presence of biacetyl as a photosensitizer, 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione undergoes decomposition. The efficiency of this photochemical process is quantified by its quantum yield, which has been determined to be 0.12 ± 0.02. The decomposition results in the formation of major products, which include an as-yet-unidentified derivative (designated 3a) and various biacetyl reduction products. The reaction can be effectively quenched by agents such as pyrene (B120774) (at a concentration of 0.01 M) and cyclohexa-1,3-diene, which interfere with the energy transfer process.

Table 1: Photosensitized Decomposition of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione

| Parameter | Value / Outcome |

|---|---|

| Photosensitizer | Biacetyl |

| Quantum Yield (Φ) | 0.12 ± 0.02 |

| Major Products | Unidentified derivative (3a) + Biacetyl reduction products |

| Quenching Agents | Pyrene (0.01 M), Cyclohexa-1,3-diene |

Kinetic analysis of the photosensitized decomposition provides insight into the underlying reaction mechanism. The data support a charge-transfer mechanism that involves the n-π* triplet state of the biacetyl photosensitizer. Further quenching experiments have confirmed that the deactivation pathways are diffusion-controlled, meaning the rate of quenching is limited by how quickly the quenching agent can diffuse through the solution to interact with the excited photosensitizer.

Comparative Reactivity Studies with Analogues

The reactivity of this compound and its derivatives is significantly influenced by structural and environmental factors. Comparative studies with analogous compounds highlight the roles of steric hindrance, electronic properties, and solvent effects.

The presence of methyl groups on the carbon backbone of hexanedione analogues introduces notable steric and electronic effects that alter their reactivity compared to the unsubstituted parent compound, 2,5-hexanedione.

The methyl groups at positions 3 and 4 in 3,4-dimethyl-2,5-hexanedione create steric hindrance, which can impede the approach of reagents to the carbonyl groups. This steric crowding influences which reactions are favored. Electronically, the inductive effect of methyl groups makes a substituted ligand a better electron donor compared to its unsubstituted counterpart. acs.org

A direct comparison reveals that 3,4-dimethyl-2,5-hexanedione cyclizes approximately eight times more rapidly than 2,5-hexanedione in reactions with model amines to form pyrrole (B145914) derivatives. nih.gov This significant rate enhancement is associated with a lower activation energy for the dimethyl-substituted compound, which is 3290 cal/mole less than that for 2,5-hexanedione. nih.gov Furthermore, the resulting 1-benzyl-2,3,4,5-tetramethylpyrrole (from the dimethylated diketone) oxidizes more readily than the 1-benzyl-2,5-dimethylpyrrole (B185745) formed from the parent diketone. nih.gov This increased reactivity is also reflected in the observation that 3,4-dimethyl-2,5-hexanedione accelerates the crosslinking of proteins in vitro by a factor of 40 compared to 2,5-hexanedione. nih.gov

Table 2: Comparative Reactivity of 2,5-Hexanedione and its Dimethyl Analogue

| Compound | Relative Cyclization Rate | Effect on Protein Crosslinking |

|---|---|---|

| 2,5-Hexanedione | 1x | Baseline nih.gov |

| 3,4-Dimethyl-2,5-hexanedione | ~8x faster nih.gov | ~40x faster nih.gov |

The solvent environment plays a crucial role in the reaction kinetics of diketone compounds by influencing the stability of transition states. For substitution reactions involving the hydroxyl groups of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione, polar aprotic solvents such as dimethylformamide (DMF) have been shown to accelerate the reaction rate. This acceleration is attributed to the ability of these solvents to stabilize the charged transition states that form during the reaction.

Diketones can exist in equilibrium with their enol tautomers, and the position of this equilibrium is sensitive to the compound's structure. For β-diketones, the percentage of the enol form present at equilibrium tends to increase with the size of the alkyl substituents on the carbon backbone. mdpi.com This suggests that the enolization tendency of this compound would differ from that of less substituted analogues like 2,5-hexanedione.

The stability of the enol form is often enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net The strength of this hydrogen bond, and thus the stability of the enol, is influenced by the electronic properties of the substituents. For instance, studies on fluorinated β-diketones have shown that the introduction of electron-withdrawing groups can affect the strength of this intramolecular hydrogen bond and, consequently, the enol content. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione |

| Biacetyl |

| Pyrene |

| Cyclohexa-1,3-diene |

| 2,5-Hexanedione |

| 1-Benzyl-2,3,4,5-tetramethylpyrrole |

| 1-Benzyl-2,5-dimethylpyrrole |

| Dimethylformamide (DMF) |

| 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione |

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethyl 3,4 Hexanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,5-dimethyl-3,4-hexanedione, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. Two distinct proton environments are present: the methine protons at the C2 and C5 positions and the methyl protons of the four equivalent methyl groups.

Methine Protons (-CH-): The two protons on C2 and C5 are chemically equivalent. Each is coupled to the six adjacent, equivalent methyl protons. According to the n+1 rule, this results in a septet signal.

Methyl Protons (-CH₃): The twelve protons of the four methyl groups are also chemically equivalent. They are coupled to the single adjacent methine proton, leading to a doublet signal.

The integration of these signals would show a 1:6 ratio, corresponding to the two methine protons and the twelve methyl protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |

| Methine (-CH -(C=O)₂) | 2.8 - 3.2 | Septet | ~7 Hz |

| Methyl (-CH₃ ) | 1.0 - 1.3 | Doublet | ~7 Hz |

The symmetry of this compound is also evident in its ¹³C NMR spectrum, which is expected to display only three distinct signals, simplifying the analysis of its carbon backbone and functional groups. nih.govchemicalbook.com

Carbonyl Carbons (C=O): The two equivalent ketone carbons (C3 and C4) appear as a single signal in the characteristic downfield region for carbonyl groups.

Methine Carbons (-CH-): The two equivalent methine carbons (C2 and C5) produce a single signal.

Methyl Carbons (-CH₃): The four equivalent methyl carbons give rise to a single, upfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C3, C4) | 205 - 215 |

| Methine (C2, C5) | 40 - 50 |

| Methyl (C1, C6, and methyls on C2, C5) | 15 - 25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationnih.govchemicalbook.com

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound. The key vibrational modes are associated with the diketone and alkyl moieties. nih.gov

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the C=O stretching vibration of the ketone groups, typically observed around 1700 cm⁻¹. The aliphatic C-H bonds of the isopropyl groups give rise to stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. Due to the molecule's center of symmetry, some vibrational modes that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

| Ketone (C=O) | Stretch | 1700 - 1720 | Strong | Medium |

| Alkane (C-H) | Stretch | 2870 - 2960 | Medium-Strong | Strong |

| Alkane (C-H) | Bend | 1365 - 1470 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysisnih.govchemicalbook.com

Mass spectrometry (MS) provides crucial information regarding the molecular weight and structural features of this compound through fragmentation analysis. The electron ionization (EI) mass spectrum would confirm the molecular weight of 142.20 g/mol with a molecular ion peak (M⁺) at m/z 142. nih.govnih.gov

The fragmentation pattern is dictated by the positions of the carbonyl groups. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent isopropyl group, resulting in the loss of an isopropyl radical (C₃H₇•) and the formation of a stable acylium ion.

Cleavage between Carbonyls: Fission of the C3-C4 bond is a characteristic fragmentation for α-diketones, leading to the formation of an isobutyryl cation at m/z 71.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 142 | Molecular Ion [M]⁺ | [C₈H₁₄O₂]⁺ |

| 99 | [M - C₃H₇]⁺ | [C₅H₇O₂]⁺ |

| 71 | [CH(CH₃)₂CO]⁺ | [C₄H₇O]⁺ |

| 43 | [CH(CH₃)₂]⁺ | [C₃H₇]⁺ |

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for the analysis of this compound, confirming its volatility and providing separation from other components in a mixture. nih.govnih.gov The compound is sufficiently volatile to be analyzed by GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The mass spectrometer detector then provides mass-to-charge ratio data, allowing for positive identification by matching the obtained spectrum with library data. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile separation techniques applicable to a wide range of compounds. However, the analysis of simple aliphatic ketones like this compound by HPLC presents a specific challenge related to detection. nih.gov

The molecule lacks a significant chromophore, making detection with a standard UV-Vis detector inefficient. researchgate.net While ketones exhibit a weak n→π* transition, the absorbance is often too low for sensitive quantification amidst other interfering substances. researchgate.net Therefore, successful HPLC analysis may necessitate the use of alternative detection methods, such as a Refractive Index (RI) detector, or a pre- or post-column derivatization step to attach a UV-active label to the analyte.

UPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), offers a more robust solution. chiralen.com The high resolution of UPLC allows for excellent separation, while the mass spectrometer provides highly sensitive and specific detection, circumventing the limitations of UV-based methods. chiralen.com

Separation and Purity Analysis of this compound

The separation and subsequent purity analysis of this compound often employs chromatographic techniques. Gas chromatography (GC) is a principal method for analyzing volatile and semi-volatile compounds like diketones. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative and qualitative data. For instance, a validated GC method for 1,4-cyclohexanedione (B43130) mono-ethylene ketal utilized a DBWAX ETR column with nitrogen as the carrier gas and an FID detector, achieving successful separation from its impurities. scirp.org Such a method could be adapted for this compound, given their structural similarities as ketones.

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally labile derivatives. A reversed-phase HPLC method was successfully developed for the analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related furanone, using a Zorbax ODS column with a UV detector. researchgate.net Sample clean-up, a critical step for purity analysis, can be effectively achieved using solid-phase extraction (SPE) with cartridges like C-18, which helps in removing interfering matrix components before chromatographic analysis. researchgate.net

The purity of the compound can be further ascertained through a combination of these chromatographic techniques with spectroscopic methods to confirm the identity of the primary compound and any detected impurities.

Analysis of Polar Derivatives

The analysis of polar derivatives of diones is often necessary, especially in biological or environmental samples where they may be metabolized or transformed. For instance, the hydroxylated derivative of this compound, 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione (B2735852), exhibits increased polarity due to the presence of hydroxyl groups. The analysis of such polar derivatives typically requires techniques suitable for non-volatile compounds.

Ultra-performance liquid chromatography (UPLC) is particularly well-suited for the analysis of polar derivatives, offering higher resolution and faster analysis times compared to conventional HPLC. When coupled with mass spectrometry (UPLC-MS), it provides high sensitivity and selectivity for the identification and quantification of polar metabolites. For example, in the analysis of a water contaminant, 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, and its more polar transformation product, HPLC-MS/MS was essential because the polar derivative was thermally unstable and could not be detected by GC-MS. nih.gov This highlights the importance of choosing the appropriate analytical technique based on the analyte's properties.

Thermal Analysis Techniques (DSC/TGA) for Thermal Stability Studies

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition profile of chemical compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for these studies. youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comdtu.dk This technique can determine the temperatures at which the compound decomposes and the amount of residual mass.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. youtube.com DSC can identify phase transitions such as melting, crystallization, and glass transitions. For instance, DSC analysis of a bis-diazirine crosslinker helped to confirm its thermal properties and assess its potential explosivity. uvic.ca

For 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione, a related compound, DSC/TGA is used to determine its melting point and decomposition profile. These techniques provide valuable information on the thermal behavior of this compound, which is essential for safe handling, storage, and application in various processes.

Advanced Techniques for Detection and Quantification in Complex Matrices

Detecting and quantifying low levels of diones in complex matrices such as food, environmental, or biological samples requires highly sensitive and selective analytical methods.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. d-nb.infochromatographyonline.com It combines sampling, extraction, and concentration into a single step. d-nb.info When coupled with gas chromatography-mass spectrometry (GC-MS), HS-SPME provides a powerful tool for the identification and quantification of target analytes. d-nb.infonih.gov

This technique has been successfully applied to determine 2,5-hexanedione (B30556) in urine, demonstrating its effectiveness for analyzing diones in complex biological samples. oup.comresearchgate.net The optimization of HS-SPME parameters, such as fiber coating, extraction time, and temperature, is crucial for achieving high sensitivity and accuracy. nih.govoup.com For example, in the analysis of 2,5-hexanedione, the best conditions were found to be an extraction temperature of 50°C and an adsorption time of 20 minutes. oup.com

Chemical derivatization is a strategy used to improve the chromatographic properties and enhance the detectability of analytes. chromatographyonline.comchromatographyonline.com This is particularly useful for compounds that lack a strong chromophore or fluorophore, or for those that have poor ionization efficiency in mass spectrometry. chromatographyonline.comresearchgate.net

A notable example is the derivatization of ketones with dansyl hydrazine (B178648) (5-(Dimethylamino)-1-naphthalenesulfonic hydrazide). libretexts.orgchemicalbook.com Dansyl hydrazine reacts with carbonyl compounds to form intensely fluorescent hydrazones, significantly improving their detection limits in HPLC with fluorescence detection. libretexts.orgchemicalbook.com This method has been successfully used for the sensitive determination of 2,5-hexanedione in urine, with a reported detection limit of 5 µg/L. libretexts.orgnih.gov The resulting fluorescent adducts are separated on a reversed-phase column and detected by a fluorescence detector. nih.gov This approach could be readily adapted for the analysis of this compound to enhance its detection in various matrices.

The validation of any analytical method is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scholars.direct

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. scholars.direct For a GC-MS method quantifying designer drugs, linearity was evaluated by the square correlation coefficient (R²) of the regression curves. scholars.direct

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). A validated GC method for a ketal impurity showed an RSD of 0.04% for assay stability experiments. scirp.org

Accuracy is the closeness of the analytical result to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For a GC-MS method, accuracy was demonstrated with recoveries ranging between 80% and 110%. nih.govresearchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument. scholars.direct For a GC-MS method, LODs for various compounds ranged from 0.32 ng/mL to 14.8 ng/mL. nih.gov

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. scholars.direct For the same GC-MS method, LOQs ranged from 1.0 ng/mL to 41.7 ng/mL. nih.gov

A study on the determination of 2,5-hexanedione in urine using HS-SPME-GC-FID reported a linearity range of 0.075 to 20.0 mg/L, a precision (coefficient of variation) of less than 7.0%, and a detection limit of 0.025 mg/L. oup.com These parameters are crucial for establishing a robust and reliable analytical method for this compound.

Data Tables

Table 1: Analytical Methods for Dione Analysis

| Analytical Technique | Compound | Matrix | Key Findings | Reference |

| GC-FID | 1,4-Cyclohexanedione mono-ethylene ketal | N/A | Successful separation from impurities using a DBWAX ETR column. | scirp.org |

| HPLC-UV | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Pineapple Juice | Reversed-phase method with a Zorbax ODS column and UV detection at 290 nm. | researchgate.net |

| UPLC-MS | Polar derivatives | N/A | Suitable for high-resolution separation of polar and thermally labile compounds. | |

| HS-SPME-GC-MS | 2,5-Hexanedione | Urine | Optimized extraction at 50°C for 20 min. | oup.com |

| HPLC-Fluorescence | 2,5-Hexanedione | Urine | Derivatization with dansyl hydrazine enhanced detection, LOD of 5 µg/L. | libretexts.orgnih.gov |

Table 2: Method Validation Parameters for Dione Analysis

| Parameter | Method | Compound | Value | Reference |

| Linearity | HS-SPME-GC-FID | 2,5-Hexanedione | 0.075 - 20.0 mg/L | oup.com |

| Precision (RSD) | GC-FID | 1,4-Cyclohexanedione mono-ethylene ketal | 0.04% | scirp.org |

| Accuracy (Recovery) | GC-MS | Various NIAS | 80 - 110% | nih.govresearchgate.net |

| LOD | HS-SPME-GC-FID | 2,5-Hexanedione | 0.025 mg/L | oup.com |

| LOQ | GC-MS | 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | 41.7 ng/mL | nih.gov |

Computational and Theoretical Studies on 2,5 Dimethyl 3,4 Hexanedione

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses the generation and manipulation of three-dimensional structures of molecules to predict their behavior. For 2,5-Dimethyl-3,4-hexanedione, a key aspect of this is conformational analysis, which explores the different spatial arrangements of its atoms that can be achieved by rotation about its single bonds.

The flexibility of the hexane (B92381) backbone, along with the steric and electronic influences of the two isopropyl groups and the vicinal diketone functionality, suggests that the molecule can exist in several conformations. While detailed conformational energy maps for this compound are not extensively published, studies on similar β-diketones, such as 2,4-hexanedione, highlight the importance of rotational degrees of freedom. smolecule.com The most stable conformations are determined by a balance of minimizing steric hindrance between the bulky methyl groups and optimizing electronic interactions involving the carbonyl groups. smolecule.com Computational databases like PubChem provide access to a calculated 3D conformer of this compound, which represents a low-energy state of the molecule. nih.gov This model serves as a fundamental tool for visualizing the molecule's shape and for further computational analysis. nih.gov

Electronic Structure and Quantum Chemical Calculations

For this compound, computational methods have been used to derive several key properties. nih.gov These calculations provide a quantitative picture of the molecule's electronic characteristics. For instance, DFT has been used to study the radical cations of related ketones like 2,5-hexanedione (B30556), providing insights into their electronic and molecular structures. researchgate.net For the target compound, publicly available databases contain a range of computed properties that describe its electronic and physical nature.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.20 g/mol | PubChem nih.gov |

| Exact Mass | 142.099379685 Da | PubChem nih.gov |

| XLogP3-AA (Octanol/Water Partition Coeff.) | 1.7 | PubChem nih.gov |

| Topological Polar Surface Area | 34.1 Ų | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

This table presents data computed by PubChem based on the molecule's 2D structure. nih.gov

These computed descriptors are valuable for predicting the molecule's behavior in different chemical environments. The octanol/water partition coefficient (XLogP3-AA), for example, suggests how the molecule might distribute between fatty and aqueous phases, while the topological polar surface area is related to its ability to form intermolecular interactions. nih.gov

Simulation of Reaction Mechanisms and Transition States

Theoretical simulations are crucial for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with transition states. While specific simulations for reactions involving this compound are not widely documented, studies on analogous compounds provide a framework for understanding its potential reactivity.

Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which are indispensable for chemical identification. These predictions are achieved by calculating properties such as vibrational frequencies, magnetic shielding tensors, and fragmentation patterns.

For diketones, theoretical calculations are often performed and compared with experimental results to confirm molecular structures and understand spectral features. researchgate.net For example, DFT calculations have been used to analyze the vibrational frequencies related to intramolecular hydrogen bonding in similar molecules. researchgate.net While detailed predicted spectra for this compound are not published in dedicated studies, experimental spectra are available in databases. nih.gov The prediction of such spectra would involve calculating the vibrational modes for IR spectroscopy or the chemical shifts for NMR spectroscopy based on the molecule's optimized geometry and electronic structure. This computational approach is a standard tool for confirming the identity of synthesized compounds and for interpreting complex experimental data.

Biological Activities and Molecular Mechanisms of Action of 2,5 Dimethyl 3,4 Hexanedione

Enzyme Interaction and Modulation Studies

While the primary focus of research on 2,5-Dimethyl-3,4-hexanedione has been its neurotoxicity, the reactivity of its diketone structure suggests potential interactions with enzymes. ontosight.ai The ketone groups can potentially interact with the active sites of enzymes, possibly leading to inhibition or modulation of their activity. However, specific studies detailing the direct interaction and modulation of particular enzymes by this compound are not extensively documented in the provided search results. The broader class of diketones is known to act as inhibitors for certain enzymes, a property that can be explored in drug development. ontosight.ai

Hydrogen Bonding with Enzyme Active Sites

The molecular structure of this compound, a diketone, features two ketone groups which are critical to its intermolecular interactions. While the molecule lacks hydrogen bond donors, the oxygen atoms of the two carbonyl groups act as hydrogen bond acceptors. nih.gov This allows this compound to form hydrogen bonds with suitable donor groups present in the active sites of enzymes. This capacity for hydrogen bonding is a fundamental aspect of its ability to interact with and potentially modulate the activity of biological macromolecules.

Inhibition or Modification of Enzymatic Activity

Research has demonstrated that this compound is a potent modifier of proteins, a mechanism that underlies its biological activity. The compound reacts with primary amino groups, such as the epsilon-amino group of lysine (B10760008) residues in proteins, to form N-substituted 2,3,4,5-tetramethylpyrroles. nih.gov This process, known as pyrrole (B145914) formation, represents a significant modification of the protein structure. nih.govwikipedia.org

A key finding is the accelerated rate at which this modification occurs compared to the parent compound, 2,5-hexanedione (B30556). Studies have shown that 3,4-dimethyl-2,5-hexanedione cyclizes with model amines approximately eight times faster than 2,5-hexanedione on a molar basis at 37°C. nih.gov

Following pyrrole formation, subsequent oxidation can lead to the covalent crosslinking of proteins. The dimethyl substitution in this compound has been found to accelerate this protein crosslinking process by a remarkable factor of 40 in vitro when compared to 2,5-hexanedione. nih.gov This covalent crosslinking is a critical event that can inhibit or alter enzymatic activity and is considered a primary mechanism for the compound's neurotoxic effects. nih.govnih.gov

| Compound | Relative Rate of Pyrrole Formation (Cyclization) | Relative Rate of Protein Crosslinking | Reference |

|---|---|---|---|

| 2,5-Hexanedione | 1x | 1x | nih.gov |

| 3,4-Dimethyl-2,5-hexanedione | ~8x | ~40x | nih.gov |

Influence on Cellular Processes and Biological Systems

The most significant documented influence of this compound on biological systems is its potent neurotoxicity. nih.govnih.gov It is known to induce a neurofilamentous neuropathy that is estimated to be 20 to 30 times more potent on a molar basis than the neuropathy caused by 2,5-hexanedione. nih.govnih.gov

The underlying cellular mechanism for this neurotoxicity is the impairment of axonal transport. nih.gov Specifically, administration of 3,4-dimethyl-2,5-hexanedione has been shown to reduce the transport rate of neurofilament proteins in motor axons by 75% to 90%. nih.gov This severe disruption leads to the accumulation of neurofilaments, which manifests as characteristic neurofilament-filled swellings within the axons. nih.govnih.gov

A distinguishing feature of the neuropathy induced by this compound is the location of the axonal damage. Unlike 2,5-hexanedione, which typically causes swellings in the distal portions of axons, 3,4-dimethyl-2,5-hexanedione induces swellings more proximally, with a prevalence in the anterior horn and lateral tracts of the spinal cord and in the anterior roots. nih.gov The formation of protein-bound tetramethylpyrroles and subsequent protein crosslinking has been demonstrated to occur in vivo in erythrocytes and axons of test animals, confirming the biological relevance of this mechanism. nih.gov

| Affected Component | Observed Effect | Reference |

|---|---|---|

| Neurofilament Proteins | Transport rate reduced by 75-90% | nih.gov |

| Tubulin and SCb Proteins | Modestly retarded transport | nih.gov |

| Axonal Morphology | Neurofilament-filled swellings in proximal axon regions | nih.govnih.gov |

Applications of 2,5 Dimethyl 3,4 Hexanedione in Chemical Synthesis and Catalysis

Role as an Intermediate in Organic Synthesis

There is a lack of specific documented instances of 2,5-Dimethyl-3,4-hexanedione serving as a key intermediate in multi-step organic syntheses. However, the analogous compound, 2,5-hexanedione (B30556), is a notable intermediate in the synthesis of a variety of organic molecules. Derived from biomass sources like cellulose, 2,5-hexanedione is considered a valuable platform chemical. It can be produced through the acid-catalyzed hydrolysis of 2,5-dimethylfuran (B142691), which is itself derived from glucose. This positions 2,5-hexanedione as a crucial link between renewable feedstocks and valuable downstream chemicals.

Building Block for Complex Organic Molecules

The concept of "organic building blocks" refers to functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. While this compound is not commonly cited as a primary building block, its structure suggests potential in this regard.

The related compound, 2,5-hexanedione, is a versatile precursor for synthesizing various heterocyclic compounds. For instance, it can be used to synthesize substituted pyrroles through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Furthermore, treatment of 2,5-hexanedione with a sulfurizing agent like tetraphosphorus (B14172348) decasulfide (P₄S₁₀) yields 2,5-dimethylthiophene. These examples highlight the utility of the 1,4-diketone scaffold in constructing diverse and complex molecular frameworks.

Applications in Polymer and Fine Chemical Production

While direct applications of this compound in polymer and fine chemical production are not well-documented, the chemistry of related diketones provides insights into its potential in these areas.

Acyclic 2,5-diketones are recognized as valuable intermediates for producing polymers, surfactants, solvents, and pharmaceuticals. In polymer chemistry, the 1,4-dicarbonyl moieties along the backbone of aliphatic polyketones are highly reactive and allow for the incorporation of other functional groups. The Paal-Knorr reaction, for example, can be used to modify polyketones by forming pyrrole (B145914) rings with primary amines. In studies of this reaction, 2,5-hexanedione is often used as a model compound to represent the dicarbonyl units within the polymer chain. This suggests a potential role for diketones like this compound in the synthesis and modification of functional polymers.

In the realm of fine chemicals, 2,5-hexanedione is a precursor to 3-methyl-2-cyclopenten-1-one (B1293772) (MCP), a commercial fragrance. This transformation underscores the value of diketones in producing high-value, specialized chemicals.

Catalytic Transformations Involving this compound

Specific catalytic transformations involving this compound are not extensively reported. However, the catalytic hydrogenation of the related 2,5-hexanedione is a well-researched area, primarily focusing on the production of 2,5-dimethyltetrahydrofuran (B89747), a promising biofuel and solvent.

The conversion of 2,5-hexanedione to 2,5-dimethyltetrahydrofuran is typically achieved through catalytic hydrogenation. This process often involves a combination of a metal catalyst and a solid acid catalyst under mild conditions. For example, a cooperative catalytic system of Platinum on carbon (Pt/C) and an acid resin like Amberlite® IR-120H has been shown to be highly effective, achieving a yield of up to 99%. The reaction proceeds through the intermediate 2,5-hexanediol (B147014).

Below is a table summarizing catalytic systems used for the conversion of 2,5-hexanedione, which could be indicative of potential catalytic routes for this compound.

| Catalyst System | Substrate | Product(s) | Yield | Reference |

| Pt/C and Amberlite® IR-120H | 2,5-Hexanedione | 2,5-Dimethyltetrahydrofuran | up to 99% | |

| (4′-Ph-terpy)Ru(H₂O)₃₂ | 2,5-Hexanedione | 2,5-Hexanediol, 2,5-Dimethyltetrahydrofuran, Hexane (B92381) | up to 69%, 80%, and 10% respectively |

These examples of catalytic transformations of 2,5-hexanedione suggest that this compound could likely undergo similar catalytic reductions to produce the corresponding diol or cyclic ether, although specific catalysts and conditions would need to be experimentally determined.

Coordination Chemistry of 2,5 Dimethyl 3,4 Hexanedione and Its Derivatives

Metal Complex Formation and Ligand Behavior

The formation of metal complexes with β-diketones is a cornerstone of coordination chemistry. These ligands, upon deprotonation, form anionic bidentate ligands that chelate to metal ions through their two oxygen atoms, creating a stable six-membered ring. The steric bulk of the substituents on the β-diketone backbone plays a crucial role in the stoichiometry and geometry of the resulting metal complexes.

Chelation Properties with Transition Metal Ions

Like other β-diketones, 2,5-Dimethyl-3,4-hexanedione is expected to be an excellent chelating agent for a wide range of transition metal ions. The deprotonated form of the ligand, 2,5-dimethyl-3,4-hexanedionate, would coordinate to metal ions such as Co(II), Ni(II), and Cu(II) to form neutral complexes with the general formula M(L)₂, where L represents the diketonate ligand. The formation of these complexes is driven by the chelate effect, which leads to enhanced thermodynamic stability compared to complexes with monodentate ligands.

The bulky isopropyl groups on this compound are anticipated to enforce a pseudo-tetrahedral or square planar geometry around the metal center in ML₂ complexes, depending on the electronic configuration of the metal ion. This steric hindrance can also prevent the formation of higher coordination number complexes that might be observed with less bulky β-diketones.

Design and Synthesis of Diketone-Based Ligands

The synthesis of sterically hindered β-diketones like this compound and its analogs is typically achieved through a Claisen condensation reaction. This involves the reaction of an ester with a ketone in the presence of a strong base. For instance, the synthesis of pivaloylacetone (5,5-dimethyl-2,4-hexanedione) involves the condensation of ethyl pivalate with acetone. Similarly, 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd) can be synthesized from the self-condensation of pinacolone. These synthetic routes allow for the introduction of various bulky alkyl or aryl groups, enabling the fine-tuning of the steric and electronic properties of the resulting ligands.

The design of these ligands is often motivated by the desire to create metal complexes with specific properties, such as high volatility for use in chemical vapor deposition (CVD) or specific catalytic or biological activity. The steric bulk can also be used to stabilize unusual coordination geometries or low-coordinate metal centers.

Structural Characterization of Coordination Compounds

The precise three-dimensional arrangement of atoms in metal-diketonate complexes is crucial for understanding their physical and chemical properties. X-ray crystallography and various spectroscopic techniques are powerful tools for elucidating these structures.

X-ray Crystallography of Metal-Diketone Complexes

For example, the crystal structure of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), [Cu(tmhd)₂], shows a square planar coordination geometry around the Cu(II) ion. The Cu-O bond lengths are typically in the range of 1.91-1.93 Å. The bite angle of the diketonate ligand (O-Cu-O) is approximately 93-94°. The bulky tert-butyl groups of the tmhd ligand are oriented to minimize steric interactions.

Similarly, lanthanide complexes with tmhd, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), [Eu(tmhd)₃], have been structurally characterized. These complexes often exhibit higher coordination numbers, with the lanthanide ion being eight- or nine-coordinate through the coordination of additional solvent molecules or the formation of dimers or polymers.

Table 1: Selected Crystallographic Data for a Representative Sterically Hindered β-Diketone Complex

| Parameter | Value |

| Complex | Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) |

| Formula | C₂₂H₃₈CuO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cu-O Bond Length (Å) | 1.915 - 1.928 |

| O-Cu-O Angle (°) | 93.5 |

Note: Data is for a representative complex and may vary slightly depending on the specific crystal structure determination.

Spectroscopic Signatures in Metal Complexes (NMR, IR, Electronic Spectra)

Spectroscopic methods provide valuable information about the electronic structure and bonding in metal-diketonate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the organic ligand framework in diamagnetic metal complexes. In complexes of sterically hindered β-diketones, the chemical shifts of the protons and carbons in the vicinity of the metal ion can provide insights into the coordination environment. For paramagnetic complexes, the NMR signals are often broadened and shifted, but can still provide information about the magnetic properties of the complex. For instance, in diamagnetic complexes like those of Zn(II), the proton of the central carbon of the diketonate ligand typically appears as a sharp singlet.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the diketonate ligand to the metal ion. The strong C=O and C=C stretching vibrations of the free ligand are shifted to lower frequencies upon coordination to a metal ion. For instance, the C=O stretching frequency, which appears around 1600-1700 cm⁻¹ in the free ligand, shifts to 1500-1600 cm⁻¹ in the metal complex. The position and number of these bands can provide information about the symmetry and coordination mode of the ligand.

Electronic Spectra (UV-Vis): The electronic spectra of transition metal-diketonate complexes are characterized by both ligand-based (π→π) and metal-centered (d-d) transitions. The intense π→π transitions are typically observed in the ultraviolet region. The weaker d-d transitions, which are formally Laporte-forbidden, occur in the visible region and are responsible for the color of many of these complexes. The energy of these d-d transitions is sensitive to the identity of the metal ion and the ligand field strength, providing information about the electronic structure of the metal center.

Biological Activity of Synthesized Coordination Compounds (e.g., Antimicrobial)

The coordination of organic ligands to metal ions can significantly enhance their biological activity. Metal complexes of β-diketones and their derivatives have been investigated for a range of biological applications, including as antimicrobial agents.

The enhanced antimicrobial activity of metal complexes is often explained by chelation theory. Upon chelation, the polarity of the metal ion is reduced due to the delocalization of its positive charge over the entire chelate ring. This increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of microbial cell membranes.

Table 2: Representative Antimicrobial Activity of Metal Complexes with Related Ligands

| Metal Complex | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| [Co(L)₂(H₂O)₂] | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| [Cu(L)₂] | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

Note: L represents a generic bidentate ligand with structural similarities to diketonates. The MIC values are illustrative and can vary significantly based on the specific ligand and microbial strain.

Analogues and Derivatives of 2,5 Dimethyl 3,4 Hexanedione in Research

Structure-Activity Relationships (SAR) in Neurotoxicity

The neurotoxicity of γ-diketones is closely linked to their chemical structure, which dictates their ability to cause axonal damage. The primary mechanism of toxicity involves the reaction of the diketone with primary amine groups on proteins, such as lysine (B10760008) residues, to form pyrrole (B145914) adducts. Subsequent oxidation of these pyrroles leads to protein cross-linking, disrupting axonal transport and leading to neurofilament-filled swellings in axons. tandfonline.comresearchgate.net

Studies comparing 2,5-hexanedione (B30556) (HD) with its analogue, 3,4-dimethyl-2,5-hexanedione (DMHD), reveal critical structure-activity relationships.

Potency: 3,4-dimethyl-2,5-hexanedione is significantly more neurotoxic, estimated to be 20 to 30 times more potent on a molar basis than 2,5-hexanedione. nih.gov This increased potency is attributed to the alkyl substitution on the carbon backbone, which accelerates the rate of pyrrole formation, leading to faster protein cross-linking. researchgate.netnih.gov

Location of Damage: The substitution pattern also influences the location of the resulting axonal damage. While 2,5-hexanedione typically causes distal axonal swellings, the more rapid cross-linking induced by DMHD results in neurofilamentous swellings that are located more proximally within the axon. nih.gov These swellings are predominantly found in the anterior horn and lateral tracts of the spinal cord and in the anterior roots. nih.gov However, lower doses of DMHD administered over longer periods can lead to a shift in axonal swellings to more distal sites. nih.gov

Requirement for γ-Diketone Structure: The spacing between the two ketone groups is crucial for neurotoxicity. The γ-spacing (a 1,4-relationship) is essential for the intramolecular cyclization reaction with amino groups to form the stable five-membered pyrrole ring. Analogues where this spacing is altered, such as 3,3-dimethyl-2,5-hexanedione, cannot form a pyrrole and are consequently unable to induce the characteristic axonal neuropathy. researchgate.net This highlights the absolute requirement of the γ-diketone structure for this specific mechanism of neurotoxicity.

These findings suggest a common mechanism of injury for a class of neurofilament-related neuropathies, where the rate of neurofilament cross-linking determines the proximo-distal location of the axonal swelling. nih.gov

Table 1: Comparison of Neurotoxicity between 2,5-Hexanedione and its Analogues

| Compound | Structure Type | Relative Potency | Key SAR Finding |

|---|---|---|---|

| 2,5-Hexanedione | γ-Diketone | Baseline | Causes distal axonal neuropathy via pyrrole formation. |

| 3,4-Dimethyl-2,5-hexanedione | γ-Diketone | 20-30x more potent than 2,5-Hexanedione nih.gov | Alkyl substitution accelerates pyrrole formation, leading to more proximal axonal swellings. researchgate.netnih.gov |

| 3,3-Dimethyl-2,5-hexanedione | γ-Diketone (sterically hindered) | Non-neurotoxic | Cannot form pyrrole adducts, demonstrating the necessity of this reaction for toxicity. researchgate.net |

Reactivity and Applications of Hydroxy-Substituted Derivatives (e.g., 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione)

Hydroxy-substituted derivatives of 2,5-dimethyl-3,4-hexanedione, such as 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione (B2735852), represent a class of compounds with distinct reactivity and applications in scientific research. This compound is classified as a beta-hydroxy ketone. nih.gov

The introduction of hydroxyl groups significantly alters the molecule's properties. One common synthetic route to produce 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione involves the oxidation of 3,4-dimethylhexane-2,5-dione (B1207610) with suitable oxidizing agents, which introduces the hydroxyl functionalities at the 3 and 4 positions.

The presence of both hydroxyl and ketone functional groups enhances the compound's reactivity and potential for molecular interactions. These groups allow the molecule to form hydrogen bonds, which can facilitate interactions with the active sites of enzymes and other biological receptors, potentially leading to the modulation of their activity.

The research applications of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione are varied:

Organic Synthesis: It serves as a versatile reagent and building block for the synthesis of more complex molecules.

Biochemical Research: The compound is studied for its potential biological activities and its interactions with enzymes and receptors.

Industrial Chemistry: It is utilized as an intermediate in the production of fine chemicals.

The enhanced reactivity and functionality imparted by the hydroxyl groups make these derivatives valuable tools in both chemical synthesis and biological studies. mdpi.com

Studies on Fluorinated Analogues (e.g., Perfluoro-2,5-dimethyl-3,4-hexanedione)

Detailed research findings specifically on perfluoro-2,5-dimethyl-3,4-hexanedione are limited in publicly available scientific literature. Searches for this specific compound primarily yield information on structurally related, but different, fluorinated molecules such as perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid and its derivatives. nist.govalfa-chemistry.com Broader research on fluorinated diketones indicates they are a class of compounds with unique chemical properties and potential applications in materials science and drug design, but direct studies on the specified analogue are not readily found.

Comparison with Other Diketones (e.g., 2,5-Hexanedione, 5,5-Dimethyl-2,4-hexanedione) in Diverse Research Fields

The classification of diketones based on the relative position of their carbonyl groups (e.g., α, β, γ) dictates their chemical properties and applications. A comparison between the γ-diketone 2,5-hexanedione and the β-diketone 5,5-dimethyl-2,4-hexanedione illustrates these differences.

2,5-Hexanedione (a γ-Diketone):

Primary Research Focus: The main area of research for 2,5-hexanedione is in toxicology, specifically as a model compound for inducing γ-diketone neuropathy. nih.govcdc.gov Its ability to form pyrroles and cross-link proteins is a key feature of its reactivity. tandfonline.comresearchgate.net

Applications in Synthesis: Beyond toxicology, 2,5-hexanedione is a useful precursor in organic synthesis. It is a starting material for producing pyrrole compounds through the Paal-Knorr reaction and can be synthesized from biomass-derived molecules like 2,5-dimethylfuran (B142691). researchgate.net It is also used in the synthesis of other valuable chemicals and can be converted to products like 2,5-hexanediol (B147014) and 2,5-dimethyltetrahydrofuran (B89747). researchgate.net

5,5-Dimethyl-2,4-hexanedione (a β-Diketone):